molecular formula C11H10FNO2 B13666235 Ethyl 4-fluoro-1H-indole-5-carboxylate

Ethyl 4-fluoro-1H-indole-5-carboxylate

Cat. No.: B13666235
M. Wt: 207.20 g/mol
InChI Key: UKLGWSZXCMWKKG-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-1H-indole-5-carboxylate is a fluorinated indole derivative with a carboxylate ester group at position 5 and a fluorine substituent at position 4 of the indole ring. Its molecular formula is C₁₁H₁₀FNO₂, with a molecular weight of 207.20 g/mol. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly in drug discovery, due to their structural similarity to bioactive natural products like tryptophan and serotonin. The ethyl ester group at position 5 enhances reactivity in nucleophilic substitution or condensation reactions, making it a versatile intermediate for synthesizing amides or heterocyclic compounds .

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

ethyl 4-fluoro-1H-indole-5-carboxylate

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)8-3-4-9-7(10(8)12)5-6-13-9/h3-6,13H,2H2,1H3

InChI Key

UKLGWSZXCMWKKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)NC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluoro-1H-indole-5-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl glyoxylate under acidic conditions. The reaction proceeds through a series of steps including cyclization and esterification to yield the desired product. Common reagents used in this synthesis include methanesulfonic acid and methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-fluoro-1H-indole-5-carboxylate undergoes various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different indole derivatives.

    Substitution: Commonly involves the replacement of the fluorine atom with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further utilized in pharmaceutical synthesis and other applications .

Scientific Research Applications

Ethyl 4-fluoro-1H-indole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-1H-indole-5-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Ethyl 4-fluoro-1H-indole-5-carboxylate and related indole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Reactivity/Applications Reference
This compound 4-F, 5-COOEt C₁₁H₁₀FNO₂ 207.20 Intermediate for amide synthesis; drug discovery [10]
Ethyl 5-fluoro-1H-indole-2-carboxylate 5-F, 2-COOEt C₁₁H₁₀FNO₂ 207.20 Precursor for carboxamide derivatives (e.g., kinase inhibitors) [1]
Mthis compound 4-F, 5-COOMe C₁₀H₈FNO₂ 193.18 Commercial availability; similar reactivity to ethyl ester [7, 10]
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate 5-F, 3-I, 2-COOEt C₁₁H₉FINO₂ 333.10 Iodo-substitution enables cross-coupling reactions (e.g., Suzuki) [11]
5-Fluoro-3-(triazolyl)ethyl-1H-indole 5-F, 3-(triazolyl)ethyl C₁₄H₁₂FN₅ 285.28 Antioxidant activity in ischemia models [5, 6]

Physicochemical Properties

  • Ethyl 5-fluoro-1H-indole-2-carboxylate (): Used as a precursor in reflux reactions with DMSO/NaOEt, yielding carboxamides with high purity (37.5–10% yields) .
  • Mthis compound (): Commercially available with >97% purity, suggesting robust synthetic protocols for 4-fluoroindole esters .

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